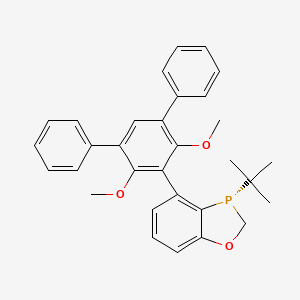

![molecular formula C19H21N7O4 B2414352 2-oxoacétate d'éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl) CAS No. 920373-57-5](/img/structure/B2414352.png)

2-oxoacétate d'éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

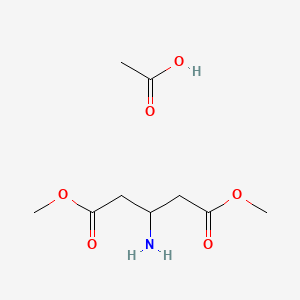

Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C19H21N7O4 and its molecular weight is 411.422. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de la recherche scientifique de 2-oxoacétate d’éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl), également connu sous le nom de 2-oxoacétate d’éthyle 2-[4-[3-(4-méthoxyphényl)triazolo[4,5-d]pyrimidin-7-yl]pipérazin-1-yl] :

Développement pharmaceutique

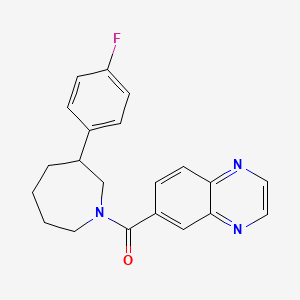

Le 2-oxoacétate d’éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl) est un composé intéressant dans la recherche pharmaceutique en raison de ses propriétés thérapeutiques potentielles. Le noyau triazolo[4,5-d]pyrimidine est connu pour son activité biologique, y compris ses propriétés anti-inflammatoires, antivirales et anticancéreuses . Cela fait du composé un candidat prometteur pour le développement de médicaments ciblant diverses maladies.

Recherche anticancéreuse

La structure du composé comprend un cycle triazole, qui a été associé à une activité anticancéreuse. La recherche a montré que les dérivés du triazole peuvent inhiber la croissance des cellules cancéreuses en interférant avec les mécanismes de synthèse et de réparation de l’ADN . Cela fait du 2-oxoacétate d’éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl) un candidat potentiel pour le développement de nouvelles thérapies anticancéreuses.

Applications antivirales

Les composés contenant du triazole ont démontré une activité antivirale significative contre une gamme de virus, notamment le VIH, l’hépatite C et la grippe . La structure unique du 2-oxoacétate d’éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl) pourrait être explorée pour son potentiel à inhiber la réplication virale et traiter les infections virales.

Agents neuroprotecteurs

La recherche sur les dérivés du triazole a également indiqué des effets neuroprotecteurs potentiels. Ces composés peuvent moduler les systèmes de neurotransmetteurs et protéger les cellules neuronales du stress oxydatif et de l’apoptose . Le 2-oxoacétate d’éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl) pourrait être étudié pour sa capacité à prévenir ou à traiter des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson.

Recherche antibactérienne et antifongique

Les propriétés antibactériennes et antifongiques des dérivés du triazole sont bien documentées . Ces composés peuvent perturber les parois cellulaires des bactéries et des champignons, entraînant leur mort. Le 2-oxoacétate d’éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl) pourrait être étudié pour son efficacité contre les souches bactériennes et fongiques résistantes.

Biologie chimique et bioconjugaison

Le cycle triazole est un élément clé de la chimie click, un outil puissant en biologie chimique pour le marquage et la modification des biomolécules . Le 2-oxoacétate d’éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl) pourrait être utilisé dans des techniques de bioconjugaison pour étudier les interactions protéiques, les processus cellulaires et les systèmes d’administration de médicaments.

Science des matériaux

Les dérivés du triazole sont également étudiés en science des matériaux pour leurs propriétés électroniques et photophysiques uniques . Ces composés peuvent être utilisés dans le développement de semi-conducteurs organiques, de diodes électroluminescentes (LED) et de cellules photovoltaïques. Le 2-oxoacétate d’éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl) pourrait contribuer aux progrès de ces technologies.

Chimie supramoléculaire

La capacité des dérivés du triazole à former des complexes stables avec des métaux et d’autres molécules en fait des éléments précieux en chimie supramoléculaire . Ces complexes peuvent être utilisés en catalyse, en reconnaissance moléculaire et dans la conception de nouveaux matériaux aux propriétés spécifiques. Le 2-oxoacétate d’éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl) pourrait être utilisé pour créer de nouveaux assemblages supramoléculaires.

Ces applications mettent en évidence la polyvalence et le potentiel du 2-oxoacétate d’éthyle 2-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl) dans divers domaines de la recherche scientifique. Chaque application ouvre de nouvelles voies d’exploration et de développement, faisant de ce composé un sujet d’étude précieux.

Mécanisme D'action

Target of Action

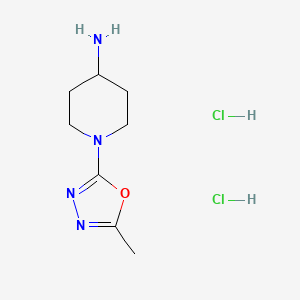

Similar compounds have been found to targetPoly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These proteins play crucial roles in DNA repair and cell proliferation, respectively .

Mode of Action

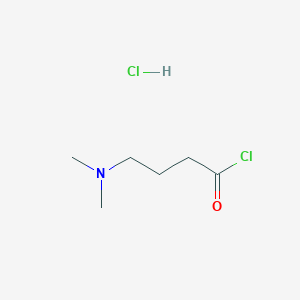

Similar compounds have shown promising dual enzyme inhibition of parp-1 and egfr . This suggests that the compound may bind to these proteins and inhibit their function, potentially leading to the suppression of DNA repair and cell proliferation .

Biochemical Pathways

The inhibition of parp-1 and egfr would likely affect the dna repair pathways and the egfr signaling pathway . The downstream effects could include the induction of DNA damage and the inhibition of cell proliferation .

Pharmacokinetics

Similar compounds have been found to exhibit good cytotoxic activities against certain cancer cells , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to induce apoptosis in cancer cells and arrest the cell cycle at the g2/m phase . This suggests that the compound may have similar effects.

Propriétés

IUPAC Name |

ethyl 2-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O4/c1-3-30-19(28)18(27)25-10-8-24(9-11-25)16-15-17(21-12-20-16)26(23-22-15)13-4-6-14(29-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPXWYUXBXMZMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyethyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414270.png)

![N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2414272.png)

![3-(4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2414276.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pentyloxy)benzamide](/img/structure/B2414278.png)

![[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B2414285.png)

![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)